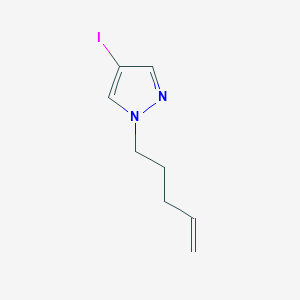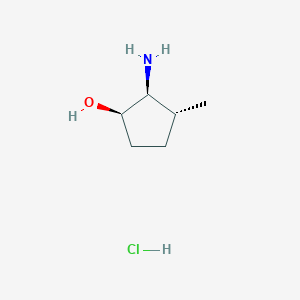
(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring with an amino group and a hydroxyl group, making it a versatile building block in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: Introduction of the amino and hydroxyl groups through selective functionalization reactions.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.
Quality Control: Ensuring the compound meets industry standards through rigorous quality control processes.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary amines, and alcohols.
Substitution Products: Various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-1-Amino-2-Methylbutane-2,3-Diol: Another chiral amino alcohol with similar structural features.
(2S,3R)-3-Methylglutamate: A biologically significant amino acid with comparable functional groups.
Uniqueness
(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on a cyclopentane ring, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C6H14ClNO |
|---|---|
Molekulargewicht |
151.63 g/mol |
IUPAC-Name |
(1R,2S,3R)-2-amino-3-methylcyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-4-2-3-5(8)6(4)7;/h4-6,8H,2-3,7H2,1H3;1H/t4-,5-,6+;/m1./s1 |
InChI-Schlüssel |
UPFTXMCXWHEVPM-JMWSHJPJSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@H]1N)O.Cl |
Kanonische SMILES |
CC1CCC(C1N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


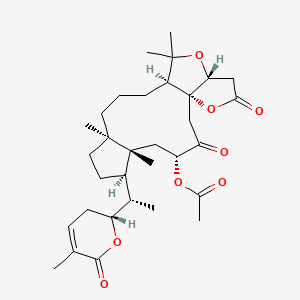
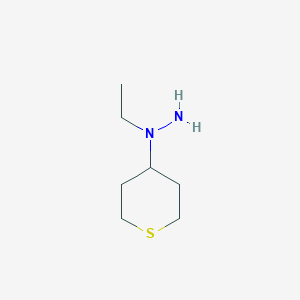
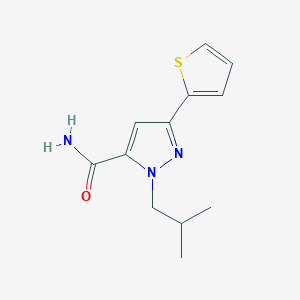
![Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13333860.png)
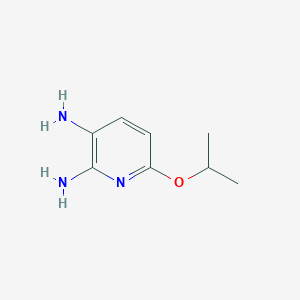
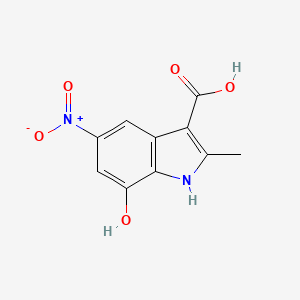
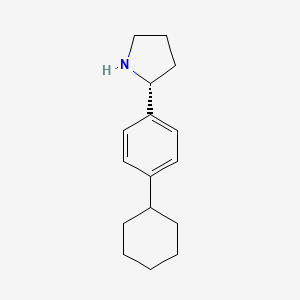
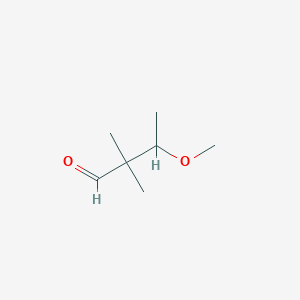

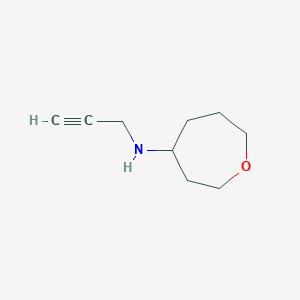
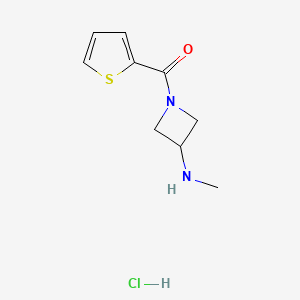
![2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol](/img/structure/B13333906.png)
